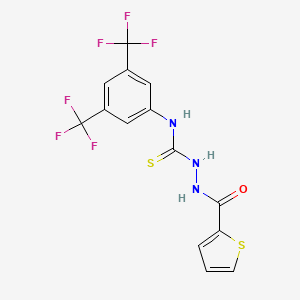

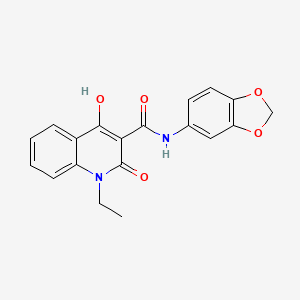

![molecular formula C24H29N5O4 B3009341 苄基 2-(9-环己基-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基)乙酸酯 CAS No. 850826-01-6](/img/structure/B3009341.png)

苄基 2-(9-环己基-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate, is a heterocyclic compound that appears to be related to a class of compounds with potential antithrombotic properties. These compounds are characterized by complex structures that include pyrimidine and purine moieties, which are essential components of nucleic acids and have significant biological relevance.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with antithrombotic properties, was achieved from enamine precursors through thermal fusion with ureas, leading to a good yield of the desired product . This method also resulted in the formation of unexpected ester byproducts, which were characterized by spectroscopic methods and chemical reactions such as ozonolysis and oxidative hydrolysis . The synthesis of other related compounds, such as 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, was performed using a tandem aza-Wittig reaction, demonstrating the versatility of synthetic approaches in this chemical space .

Molecular Structure Analysis

The molecular structures of these heterocyclic compounds have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of a triazolopyrimidinone derivative was determined, revealing a nearly coplanar arrangement of the ring atoms in the triazolopyrimidinone moiety and a chair conformation for the cyclohexyl ring . Similarly, polymorphic forms of a benzylated pyrimidinone were discovered, with different hydrogen bonding patterns leading to distinct crystal packing arrangements .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes transformations such as hydrogenolysis, which can lead to the formation of secondary amines, and alkylation reactions to produce bases of other heterocyclic compounds . The presence of functional groups such as benzyl and methylsulfanyl groups can also influence the reactivity, as seen in the nitrosation of a methylsulfanyl pyrimidinone to yield a nitroso derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The polymorphism observed in benzylated pyrimidinones suggests that subtle changes in molecular conformation can significantly affect the solid-state properties . Additionally, theoretical studies, including density functional theory (DFT) calculations, have been used to predict geometric parameters, vibrational wavenumbers, and chemical shifts, providing a deeper understanding of the properties of these molecules . Theoretical calculations have also been employed to explore the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the electronic behavior and potential applications of these compounds .

科学研究应用

合成和化学性质

- 该化合物已用于合成各种杂环系统。甲基 (Z)-2-[(苄氧羰基)氨基]-3-二甲氨基丙烯酸酯被用作制备 3-[(苄氧羰基)氨基]取代的 4H-吡啶并[1,2-a]嘧啶-4-酮(以及其他相关化合物)的试剂。此过程包括除去苄氧羰基以产生具有高产率的不同氨基取代的嘧啶 (Toplak 等人,1999)。

抗癌研究

- 该化合物已成为设计和合成具有潜在抗癌活性的新嘌呤二酮和吡啶并嘧啶二酮的研究的一部分。其中一些合成的化合物对人类乳腺癌细胞系 MCF-7 显示出良好至优异的抑制活性 (Hayallah,2017)。

- 类似地,它参与合成了 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,这是一种有效的脂溶性哺乳动物二氢叶酸还原酶抑制剂,并对大鼠 Walker 256 癌肉瘤表现出显着的活性 (Grivsky 等人,1980)。

抗菌和抗癌活性

- 进一步的研究包括合成 N-甲基磺酰基和 N-苯磺酰基-3-吲哚基杂环,其中该化合物在嘧啶衍生物的合成中发挥了作用。对这些化合物进行了抗菌活性和针对各种人类癌细胞系的体外细胞毒性测试,在某些情况下显示出高活性 (El-Sawy 等人,2013)。

杀虫和抗菌潜力

- 在另一项研究中,该化合物被用于合成嘧啶连接的吡唑杂环,并对其杀虫和抗菌潜力进行了评估。这证明了它在开发具有潜在农业和医药应用的化合物中的作用 (Deohate 和 Palaspagar,2020)。

钯催化合成

- 该化合物还已用于钯催化的合成方法中,展示了其在各种化学合成过程中的多功能性 (Mancuso 等人,2017)。

属性

IUPAC Name |

benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-26-21-20(28-14-8-13-27(23(28)25-21)18-11-6-3-7-12-18)22(31)29(24(26)32)15-19(30)33-16-17-9-4-2-5-10-17/h2,4-5,9-10,18H,3,6-8,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERARRQMOABPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

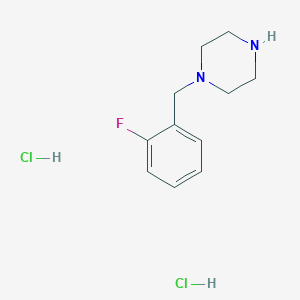

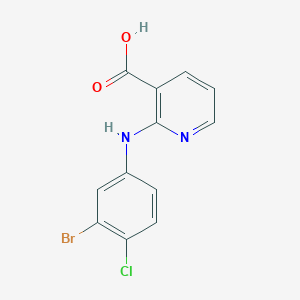

![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)

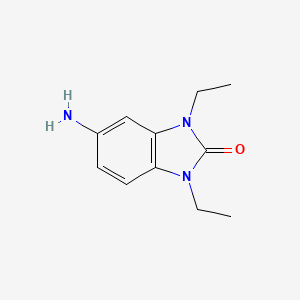

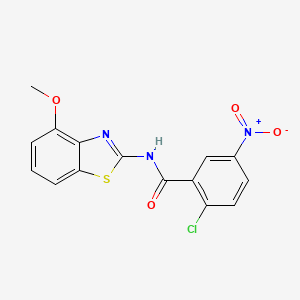

![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)

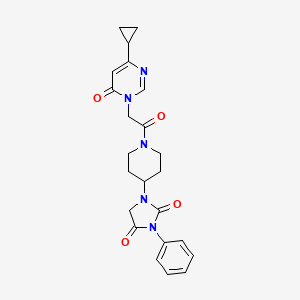

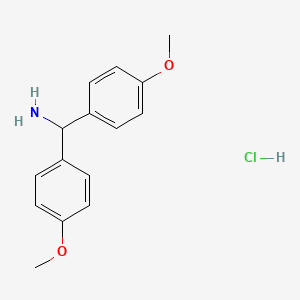

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)